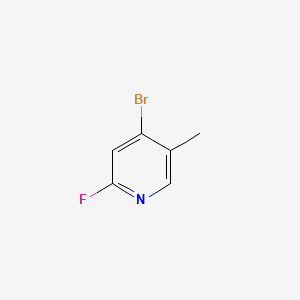

![molecular formula C7H4ClFN2 B572874 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1211582-49-8](/img/structure/B572874.png)

4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

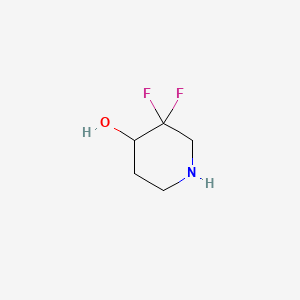

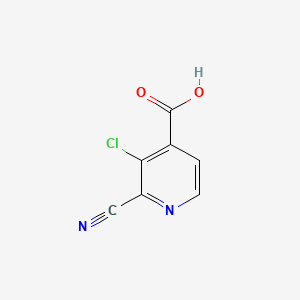

“4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C7H4ClFN2 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .

Synthesis Analysis

The synthesis of “4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine” and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study involved the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using a microwave technique .Molecular Structure Analysis

The molecular structure of “4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine” has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The SMILES string for this compound is Fc1cnc2[nH]ccc2c1Cl .Wissenschaftliche Forschungsanwendungen

FGFR Inhibition for Cancer Therapy

The fibroblast growth factor receptor (FGFR) family plays a crucial role in cell signaling pathways related to organ development, cell migration, and angiogenesis. Abnormal activation of FGFRs is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer. Researchers have developed 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. Compound 4h, in particular, exhibited significant FGFR inhibitory activity against FGFR1–4 isoforms. In vitro studies demonstrated that 4h inhibited breast cancer cell proliferation, induced apoptosis, and suppressed migration and invasion .

Antidiabetic Potential

Compounds derived from pyrrolo[2,3-b]pyridine scaffolds have shown efficacy in reducing blood glucose levels. Given this, 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives may find applications in preventing and treating disorders associated with elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, and related metabolic conditions .

Targeting Human Neutrophil Elastase (HNE)

Researchers have explored 1H-pyrrolo[2,3-b]pyridine as a scaffold for inhibiting human neutrophil elastase (HNE). This enzyme is implicated in inflammatory processes, and compounds based on this scaffold may offer therapeutic potential .

Other Cancer Cell Lines

Beyond FGFR inhibition, 1H-pyrrolo[2,3-b]pyridine analogues have demonstrated inhibitory activity against various cancer cell lines. Further investigations are ongoing to explore their potential in cancer therapy .

Structural Studies

High-resolution X-ray diffraction studies have been conducted to analyze the charge density distribution in 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine. These studies provide insights into its topological features and electronic structure .

Broad Spectrum of Heterocyclic Compounds

Pyrrolo[2,3-b]pyridines, including 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine, belong to a group of heterocyclic compounds. Their diverse tautomeric forms and extensive descriptions in scientific literature make them valuable for various applications .

Eigenschaften

IUPAC Name |

4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZLZMBIFJYSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C(=CN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80701220 |

Source

|

| Record name | 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1211582-49-8 |

Source

|

| Record name | 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

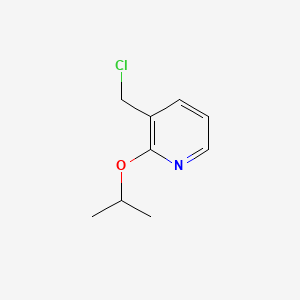

![(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B572796.png)

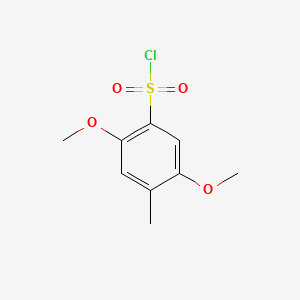

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)

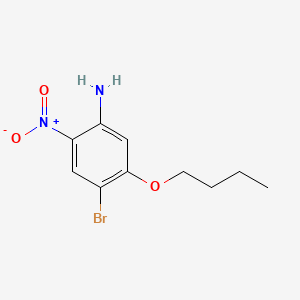

![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)

![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)